Ceftazidime anhydrous, (E)- belongs to the cephalosporin class of β-lactam antibiotics. [, , ] These compounds are recognized for their broad-spectrum activity against a variety of Gram-negative bacteria, including those resistant to other antibiotics. [] Ceftazidime exerts its antibacterial action by inhibiting bacterial cell wall synthesis. []
Ceftazidime anhydrous, also known as Ceftazidime, is a third-generation cephalosporin antibiotic primarily used for treating infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa. It is characterized by its broad-spectrum activity and is often employed in hospital settings for serious infections such as meningitis, pneumonia, and sepsis. Ceftazidime is administered via intravenous or intramuscular routes, with dosing frequency dependent on the type and severity of the infection as well as the patient's renal function .
Ceftazidime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a third-generation cephalosporin due to its enhanced activity against Gram-negative bacteria compared to earlier generations. The drug is also categorized under anti-infective agents and is primarily renally excreted .
Ceftazidime can be synthesized through various methods involving the modification of cephalosporin core structures. The synthesis typically includes:
Technical details regarding the reaction conditions (temperature, solvent systems) are critical for optimizing yield and purity .
Ceftazidime anhydrous has the following molecular characteristics:
The structure features a beta-lactam ring fused with a thiazine ring, which is integral to its antibacterial activity .
Ceftazidime undergoes various chemical reactions relevant to its stability and activity:
Understanding these reactions is crucial for developing formulations that enhance stability and efficacy .
Ceftazidime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This action disrupts cell wall integrity, leading to cell lysis and death.
The drug demonstrates increased stability against certain beta-lactamase enzymes compared to earlier-generation cephalosporins, allowing it to target resistant Gram-negative bacteria effectively .
Ceftazidime exhibits several important physical and chemical properties:
These properties influence formulation strategies for parenteral administration and storage .
Ceftazidime is utilized in various scientific and clinical applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3